molecular formula C14H15NO2 B7965592 3-Phenyl-4-pyrrol-1-ylbutanoic acid

3-Phenyl-4-pyrrol-1-ylbutanoic acid

Cat. No.: B7965592
M. Wt: 229.27 g/mol
InChI Key: BCSZDEQUNKRPOC-UHFFFAOYSA-N
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Description

3-Phenyl-4-pyrrol-1-ylbutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenyl group at the third carbon and a pyrrole ring at the fourth carbon. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The pyrrole moiety introduces aromatic heterocyclic properties, while the phenyl group enhances lipophilicity.

Properties

IUPAC Name

3-phenyl-4-pyrrol-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)10-13(11-15-8-4-5-9-15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZDEQUNKRPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-pyrrol-1-ylbutanoic acid typically involves multi-step organic reactions. One common method is the [3 + 2] cycloaddition reaction, which is a promising approach for constructing five-membered heterocyclic scaffolds like pyrroles . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4-pyrrol-1-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Phenyl-4-pyrrol-1-ylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Phenyl-4-pyrrol-1-ylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying and manipulating these processes in research settings .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to two analogs: 4-Phenylbutyric Acid and 3-Pyrrol-1-ylpropanoic Acid (Table 1).

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
3-Phenyl-4-pyrrol-1-ylbutanoic acid C₁₄H₁₅NO₂ 229.28 Phenyl (C3), Pyrrole (C4) 2.8
4-Phenylbutyric Acid C₁₀H₁₂O₂ 164.20 Phenyl (C4) 2.5
3-Pyrrol-1-ylpropanoic Acid C₇H₉NO₂ 155.15 Pyrrole (C3) 1.2

*LogP values estimated using ChemDraw software.

Key Observations :

  • The phenyl group in 4-Phenylbutyric Acid increases lipophilicity compared to unsubstituted butyric acid but lacks the electronic diversity provided by the pyrrole in the target compound.
  • 3-Pyrrol-1-ylpropanoic Acid has lower molecular weight and LogP due to its shorter carbon chain and absence of a phenyl group, reducing membrane permeability .

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